

# The Multifaceted Biological Activities of Delphinidin 3-Glucoside: A Technical Review

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Delphinidin 3-glucoside*

Cat. No.: *B1195115*

[Get Quote](#)

**Delphinidin 3-glucoside** (D3G), a prominent anthocyanin, is a water-soluble pigment that imparts rich blue and purple hues to a variety of fruits and vegetables, including blueberries, black currants, and eggplant.<sup>[1]</sup> Beyond its role as a natural colorant, D3G has emerged as a molecule of significant scientific interest due to its diverse and potent biological activities. Extensive *in vitro* and *in vivo* studies have illuminated its potential as a therapeutic agent, demonstrating antioxidant, anti-inflammatory, anticancer, cardioprotective, and neuroprotective properties.<sup>[1][2][3]</sup> This technical guide provides a comprehensive overview of the biological activities of **Delphinidin 3-glucoside**, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways.

## Anticancer Activity

**Delphinidin 3-glucoside** and its aglycone, delphinidin, have demonstrated significant anticancer properties across various cancer cell lines. The mechanisms are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical signaling pathways that govern cell proliferation and survival.<sup>[3]</sup>

## Inhibition of Cancer Cell Proliferation

D3G has been shown to inhibit the growth of several cancer cell lines in a dose-dependent manner. Its efficacy varies depending on the cancer type. For instance, in human colorectal cancer cells, the 50% inhibitory concentration ( $IC_{50}$ ) for D3G was 395.8  $\mu$ g/mL in HCT-116 cells and 329.1  $\mu$ g/mL in HT-29 cells.<sup>[4][5]</sup> The aglycone form, delphinidin, has also shown potent antiproliferative effects, with an  $IC_{50}$  of 120  $\mu$ M in MCF7 breast cancer cells.<sup>[6]</sup>

| Cell Line           | Compound                 | IC <sub>50</sub> Value | Reference |
|---------------------|--------------------------|------------------------|-----------|
| HCT-116 (Colon)     | Delphinidin 3-glucoside  | 395.8 ± 23 µg/mL       | [5]       |
| HT-29 (Colon)       | Delphinidin 3-glucoside  | 329 ± 17 µg/mL         | [5]       |
| HCT-116 (Colon)     | Gallic Acid (Metabolite) | 154 ± 5 µg/mL          | [5]       |
| HT-29 (Colon)       | Gallic Acid (Metabolite) | 81 ± 5 µg/mL           | [5]       |
| MDA-MB-453 (Breast) | Delphinidin              | 40 µM                  | [2]       |
| BT-474 (Breast)     | Delphinidin              | 100 µM                 | [2]       |
| MCF7 (Breast)       | Delphinidin              | 120 µM                 | [6]       |
| HL-60 (Leukemia)    | Delphinidin              | 1.9 µM (for GLO I)     | [3]       |

Table 1: Inhibitory concentrations (IC<sub>50</sub>) of **Delphinidin 3-glucoside** and its aglycone/metabolites on various cancer cell lines.

## Induction of Apoptosis and Cell Cycle Arrest

A key mechanism of D3G's anticancer effect is the induction of apoptosis. In HCT-116 cells, treatment with D3G resulted in a significant increase in apoptotic cells (25.8%).[4] Its metabolite, gallic acid, was even more potent, inducing apoptosis in 41.5% of cells.[4] Studies on Jurkat leukemia cells have shown that D3G and a related compound, delphinidin-3-O-rutinoside, are the primary drivers of the pro-apoptotic effects observed with blackcurrant juice. [3][7] Furthermore, delphinidin treatment can induce G2/M phase cell cycle arrest in HER-2-positive breast cancer cell lines, with the percentage of cells in this phase increasing in a dose-dependent manner.[8]

## Modulation of Signaling Pathways

D3G exerts its anticancer effects by modulating several key intracellular signaling pathways. In breast cancer, delphinidin has been shown to suppress the PI3K/Akt and MAPK signaling

pathways, which are crucial for tumor growth and proliferation.[2][3] It also inhibits the NF- $\kappa$ B pathway, a critical regulator of inflammation and cell survival.[8]



[Click to download full resolution via product page](#)

Caption: D3G's modulation of key cancer signaling pathways.

## Cardioprotective Activities

D3G exhibits significant cardioprotective effects, primarily through the inhibition of platelet activation and thrombosis, and by mitigating atherosclerosis through its antioxidant and anti-

inflammatory properties.[9][10]

## Anti-Platelet and Anti-Thrombotic Effects

D3G has been shown to be a potent inhibitor of platelet aggregation. It dose-dependently inhibits human platelet aggregation induced by various agonists.[11] In ex vivo flow chamber experiments, D3G significantly reduced thrombus formation on collagen-coated surfaces at both arterial and venous shear rates.[9][11] In vivo studies using a mouse model of carotid artery thrombosis further confirmed that D3G decreases platelet deposition and prolongs the time to vessel occlusion.[9][11][12]

| Parameter                  | Agonist                  | D3G Concentration | Effect                                 | Reference |
|----------------------------|--------------------------|-------------------|----------------------------------------|-----------|
| Human Platelet Aggregation | ADP, Collagen, TRAP      | 0.5 - 50 $\mu$ M  | Dose-dependent inhibition              | [11]      |
| Human Thrombus Formation   | Collagen (Flow)          | 0.5 $\mu$ M       | Significant inhibition                 | [11]      |
| P-selectin Expression      | ADP, Collagen, TRAP      | 50 $\mu$ M        | Significant inhibition                 | [11]      |
| Mouse Thrombosis (in vivo) | FeCl <sub>3</sub> Injury | 5 - 50 $\mu$ M    | Significantly delayed vessel occlusion | [11]      |

Table 2: Quantitative effects of **Delphinidin 3-glucoside** on platelet function and thrombosis.

## Anti-Atherosclerotic Effects

In a rabbit model of atherosclerosis induced by a high-fat diet, oral administration of D3G for 12 weeks demonstrated significant anti-atherosclerotic effects.[10][13] High-dose D3G (20 mg/kg/day) significantly lowered serum levels of triglycerides (TG), total cholesterol (TC), and LDL-C.[10][13] Histopathological analysis of the aorta showed reduced lesion formation in D3G-treated animals. This protective effect is linked to the suppression of oxidative stress and inflammation within the vascular wall.[13]

| Parameter<br>(Serum)          | Control (AS<br>Model) | D3G (20 mg/kg) | % Change       | Reference |
|-------------------------------|-----------------------|----------------|----------------|-----------|
| Triglycerides<br>(mmol/L)     | 4.33 ± 0.27           | 2.36 ± 0.66    | ↓ 45.5%        | [10]      |
| Total Cholesterol<br>(mmol/L) | 28.52 ± 3.41          | 16.25 ± 2.18   | ↓ 43.0%        | [13]      |
| LDL-C (mmol/L)                | 19.36 ± 2.55          | 10.14 ± 1.86   | ↓ 47.6%        | [13]      |
| Aortic IL-6<br>mRNA           | -                     | -              | Down-regulated | [13]      |
| Aortic NF-κB<br>mRNA          | -                     | -              | Down-regulated | [13]      |
| Aortic VCAM-1<br>mRNA         | -                     | -              | Down-regulated | [13]      |

Table 3: Effects of **Delphinidin 3-glucoside** on serum lipids and aortic inflammatory markers in a rabbit model of atherosclerosis.

## Anti-inflammatory Activity

The anti-inflammatory properties of D3G are central to many of its biological effects. It primarily acts by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways.[1]

## Inhibition of Pro-inflammatory Mediators

In cellular models, D3G and its aglycone effectively reduce the production of inflammatory mediators induced by agents like lipopolysaccharide (LPS).[14] Studies in RAW 264.7 macrophages have shown that delphinidin derivatives can decrease the levels of nitric oxide (NO), iNOS, TNF-α, IL-6, and MCP-1.[14] In mesenchymal stem cells, D3G (at 50 μM) was found to increase the production of anti-inflammatory cytokines like IL-10 and TGF-β while reducing the expression of NF-κB.[15]

[Click to download full resolution via product page](#)

Caption: Inhibition of LPS-induced inflammatory pathways by D3G.

## Antioxidant and Neuroprotective Activities

D3G is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative damage.[\[16\]](#) This activity is fundamental to its neuroprotective effects.

## Radical Scavenging and Oxidative Stress Reduction

The antioxidant capacity of delphinidin and its glycosides has been demonstrated in various assays. The aglycone, delphinidin, showed a 50% inhibitory concentration ( $IC_{50}$ ) of  $80\mu M$  in the DPPH radical scavenging assay.[\[6\]](#) In vivo studies using *C. elegans* have shown that D3G (100  $\mu M$ ) can extend the mean lifespan by 32.5% under conditions of oxidative stress induced by  $H_2O_2$ .[\[17\]](#) In the atherosclerosis rabbit model, D3G treatment increased the expression of antioxidant enzymes like GSH-Px and SOD1 in the aorta.[\[10\]\[13\]](#)

## Neuroprotection

Delphinidin-rich extracts have shown neuroprotective effects in cellular models of Parkinson's disease.[\[18\]](#) While specific quantitative data for pure D3G is still emerging, its ability to counteract oxidative stress is a key proposed mechanism for protecting neural cells.[\[2\]\[18\]](#) Delphinidin has been shown to attenuate microglial senescence, a factor in neurodegenerative diseases, by activating the AMPK/SIRT1 pathway.[\[19\]](#)

## Experimental Protocols

### Cell Viability (MTT Assay)

This protocol is adapted for evaluating the effect of D3G on cancer cell viability or its protective effect against toxins.

- Cell Seeding: Seed cells (e.g., HCT-116, HUVECs) in a 96-well plate at a density of  $5 \times 10^3$  to  $1 \times 10^4$  cells/well and incubate for 24 hours.[\[20\]\[21\]](#)
- Treatment: Treat cells with various concentrations of D3G (e.g., 100-600  $\mu g/mL$  for cancer cells; 0.1-200  $\mu M$  for HUVECs) for a specified period (e.g., 24-48 hours). For protection assays, pre-treat with D3G for 2 hours before adding the stressor (e.g., 100  $\mu g/mL$  oxLDL).[\[4\]\[21\]](#)
- MTT Addition: Add 20  $\mu L$  of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[\[21\]](#)

- Solubilization: Remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 490-570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[21]

## Apoptosis Assay (Flow Cytometry)

This protocol is used to quantify the percentage of apoptotic cells.

- Cell Treatment: Seed cells (e.g., HCT-116) in a 6-well plate at  $3 \times 10^5$  cells/well. After 24 hours, treat with D3G at its determined IC<sub>50</sub> value for 24 hours.[4]
- Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
- Staining: Resuspend cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.[4]

## Western Blot Analysis for NF- $\kappa$ B Pathway

This protocol details the detection of key proteins in the NF- $\kappa$ B pathway.

- Cell Lysis: Treat cells (e.g., human chondrocytes, MSCs) with D3G with or without an inflammatory stimulus (e.g., IL-1 $\beta$  or LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[15][22]
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-40  $\mu$ g) on a 10-12% SDS-polyacrylamide gel.
- Transfer: Transfer the separated proteins to a PVDF membrane.

- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-I $\kappa$ B $\alpha$ , total I $\kappa$ B $\alpha$ , p65, and a loading control (e.g.,  $\beta$ -actin) overnight at 4°C.
- Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[22]

## High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is for the quantification of D3G in samples like rat plasma or plant extracts.

- Sample Preparation: For plasma, use solid-phase extraction (SPE) to purify and concentrate the sample.[23][24] For plant material, extract with a solvent like methanol containing 2.0% HCl.[25]
- Chromatographic System: Use a C18 reversed-phase column (e.g., 2  $\mu$ m particle size, 2 mm i.d., 100 mm length).[25][26]
- Mobile Phase: Employ a gradient elution using two solvents. For example, Solvent A: 5% formic acid in water, and Solvent B: 5% formic acid in acetonitrile.[25]
- Gradient Program: A typical gradient might run from 0% B to 25% B over 10 minutes, with a total run time of around 17-20 minutes.[25]
- Detection: Use a photodiode array (PDA) or UV-Vis detector set to 520 nm for anthocyanin detection.[25][27]
- Quantification: Create a calibration curve using a pure D3G standard to quantify the amount in the sample. The limit of detection can be as low as 47 ng/mL in rat plasma.[23][24]



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [mdpi.com](http://mdpi.com) [mdpi.com]
- 3. Delphinidin and Its Glycosides' War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [oatext.com](http://oatext.com) [oatext.com]
- 7. [researchgate.net](http://researchgate.net) [researchgate.net]
- 8. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plant food delphinidin-3-glucoside significantly inhibits platelet activation and thrombosis: novel protective roles against cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Delphinidin-3- O-glucoside, an active compound of Hibiscus sabdariffa calyces, inhibits oxidative stress and inflammation in rabbits with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plant Food Delphinidin-3-Glucoside Significantly Inhibits Platelet Activation and Thrombosis: Novel Protective Roles against Cardiovascular Diseases | PLOS One [journals.plos.org]
- 12. [researchgate.net](http://researchgate.net) [researchgate.net]
- 13. Delphinidin-3-O-glucoside, an active compound of Hibiscus sabdariffa calyces, inhibits oxidative stress and inflammation in rabbits with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Delphinidin-3-O-glucoside in vitro suppresses NF-κB and changes the secretome of mesenchymal stem cells affecting macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. japsonline.com [japsonline.com]
- 18. Neuroprotective effects of anthocyanin- and proanthocyanidin-rich extracts in cellular models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF- $\alpha$  Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Delphinidin-3-Glucoside Protects against Oxidized Low-Density Lipoprotein-Induced Mitochondrial Dysfunction in Vascular Endothelial Cells via the Sodium-Dependent Glucose Transporter SGLT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Method validation of delphinidin-3-o-glucoside chloride in rat plasma by High-Performance Liquid Chromatography (HPLC) [erepo.usm.my]
- 24. eprints.usm.my [eprints.usm.my]
- 25. academic.oup.com [academic.oup.com]
- 26. researchgate.net [researchgate.net]
- 27. assets.fishersci.com [assets.fishersci.com]
- To cite this document: BenchChem. [The Multifaceted Biological Activities of Delphinidin 3-Glucoside: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1195115#biological-activities-of-delphinidin-3-glucoside-review>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)